
Diphenyl (1-amino-3-methylbutyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl (1-amino-3-methylbutyl)phosphonate is an organophosphorus compound with the molecular formula C17H23NO3P. This compound is characterized by the presence of a phosphonate group attached to a diphenyl moiety and an amino-3-methylbutyl chain. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl (1-amino-3-methylbutyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphite with an appropriate amine under controlled conditions. The reaction typically requires a catalyst, such as palladium, and can be carried out under microwave irradiation to achieve high yields in a short time . Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using copper-catalyzed or nickel-catalyzed cross-coupling reactions. These methods are efficient and can be adapted for large-scale preparations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl (1-amino-3-methylbutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as lithium aluminum hydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diphenyl (1-amino-3-methylbutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diphenyl (1-amino-3-methylbutyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various metabolic pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to diphenyl (1-amino-3-methylbutyl)phosphonate include:
Aminophosphonates: Such as aminomethylphosphonic acid and glyphosate.
Phosphonates: Such as phosphonopeptides and phosphonic acids.
Uniqueness
This compound is unique due to its specific structure, which combines a diphenyl moiety with an amino-3-methylbutyl chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
73270-43-6 |
|---|---|
Molekularformel |
C17H22NO3P |
Molekulargewicht |
319.33 g/mol |
IUPAC-Name |
1-diphenoxyphosphoryl-3-methylbutan-1-amine |
InChI |
InChI=1S/C17H22NO3P/c1-14(2)13-17(18)22(19,20-15-9-5-3-6-10-15)21-16-11-7-4-8-12-16/h3-12,14,17H,13,18H2,1-2H3 |
InChI-Schlüssel |
KBDLEVJSRJXEGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


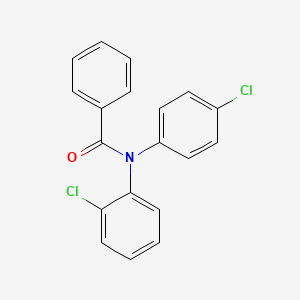

![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
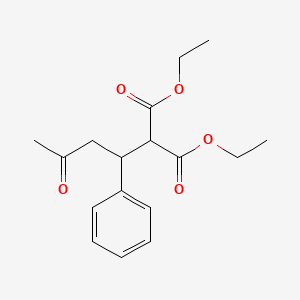
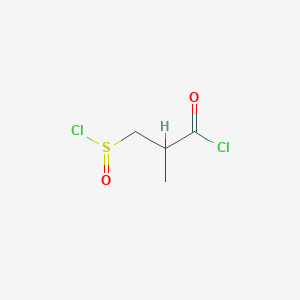
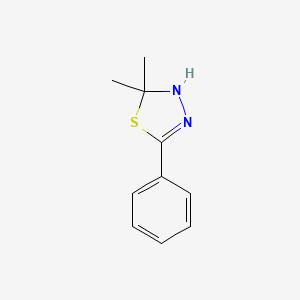
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
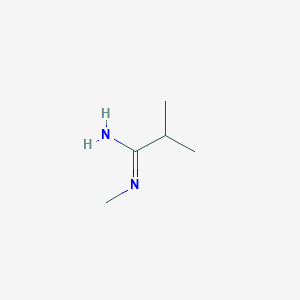
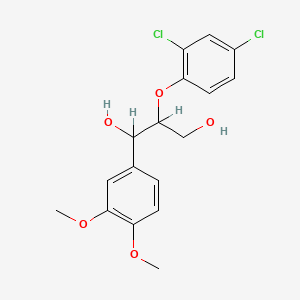
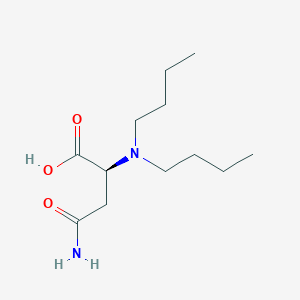
![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)

![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)
